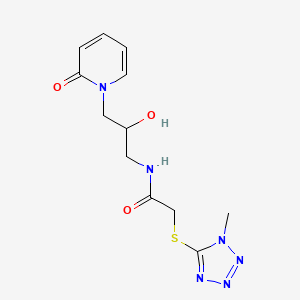
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as PPT, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It is commonly used in scientific research to study the mechanism of action of estrogen receptors and its effects on the body.
Mécanisme D'action
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide binds to estrogen receptors and modulates their activity by inducing conformational changes in the receptor protein. This, in turn, affects the expression of genes that are regulated by estrogen receptors. 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to selectively activate estrogen receptor beta (ERβ) and inhibit estrogen receptor alpha (ERα) in various tissues, including the brain, bone, and breast.
Biochemical and Physiological Effects:
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to improve bone mineral density and reduce bone loss in animal models of osteoporosis. It also has cardioprotective effects and can reduce the risk of cardiovascular disease. Additionally, 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have anti-cancer properties and can inhibit the growth of breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has several advantages as a tool for scientific research. It is highly selective for estrogen receptor beta, which allows researchers to study the specific effects of ERβ activation or inhibition. It is also relatively stable and easy to work with in laboratory experiments. However, 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide also has some limitations. It has low bioavailability and can be difficult to administer in vivo. Additionally, its effects on estrogen receptors can be influenced by other factors, such as the presence of co-regulators or other signaling pathways.
Orientations Futures
There are several future directions for research on 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for osteoporosis and other bone diseases. Another area of interest is its potential as a cardioprotective agent. Additionally, there is ongoing research on the use of 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide as a tool to study the role of estrogen receptors in cancer development and progression. Further research is needed to fully understand the potential of 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide as a therapeutic agent and a tool for scientific research.
Méthodes De Synthèse
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is synthesized by a series of chemical reactions that involve the condensation of 4-propoxybenzaldehyde with thiosemicarbazide, followed by the cyclization of the resulting product with ethyl acetoacetate. The final product is obtained by reacting the intermediate compound with 3-methyl-1-phenyl-5-pyrazolone in the presence of a base.
Applications De Recherche Scientifique
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is widely used in scientific research as a tool to study the mechanism of action of estrogen receptors. It is a selective estrogen receptor modulator, which means that it can selectively bind to and activate or inhibit specific estrogen receptors in the body. This property makes it a valuable tool in studying the role of estrogen receptors in various physiological processes, such as bone metabolism, cardiovascular function, and cancer development.
Propriétés
IUPAC Name |
2-ethyl-5-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-10-25-15-8-6-14(7-9-15)16-12-26-19(20-16)21-18(24)17-11-13(3)22-23(17)5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONCWXAPXKYDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NN3CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)

![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)


![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)
![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2945735.png)

![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)